2-benzhydryloxy-N,N-dimethylethanamine;perchloric acid
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Overview
Description
2-benzhydryloxy-N,N-dimethylethanamine;perchloric acid, also known as diphenhydramine hydrochloride, is a first-generation antihistamine primarily used to treat allergies. It is also used as a sedative, antiemetic, and to treat motion sickness. The compound is known for its ability to cross the blood-brain barrier, leading to its sedative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydryloxy-N,N-dimethylethanamine typically involves the reaction of benzhydrol with dimethylaminoethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of perchloric acid .
Industrial Production Methods
In industrial settings, the production of 2-benzhydryloxy-N,N-dimethylethanamine involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-benzhydryloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides are commonly employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
2-benzhydryloxy-N,N-dimethylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on histamine receptors and its role in allergic reactions.
Medicine: Extensively researched for its antihistamine properties and its use in treating allergic conditions, insomnia, and motion sickness.
Industry: Used in the formulation of various pharmaceutical products.
Mechanism of Action
The primary mechanism of action of 2-benzhydryloxy-N,N-dimethylethanamine involves its antagonistic effects on histamine H1 receptors. By blocking these receptors, the compound prevents the action of histamine, thereby reducing allergic symptoms. Additionally, its ability to cross the blood-brain barrier leads to its sedative effects by interacting with central nervous system receptors .
Comparison with Similar Compounds
Similar Compounds
Diphenhydramine: Similar in structure and function, used as an antihistamine and sedative.
Chlorpheniramine: Another first-generation antihistamine with similar applications.
Promethazine: Used for its antihistamine and antiemetic properties.
Uniqueness
2-benzhydryloxy-N,N-dimethylethanamine is unique due to its strong sedative effects and its widespread use in over-the-counter medications for allergy relief and sleep aid .
Properties
CAS No. |
17626-30-1 |
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Molecular Formula |
C17H22ClNO5 |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;perchloric acid |
InChI |
InChI=1S/C17H21NO.ClHO4/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,17H,13-14H2,1-2H3;(H,2,3,4,5) |
InChI Key |
YSSHEKJUVJSCRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.OCl(=O)(=O)=O |
Origin of Product |
United States |
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